molecular formula C53H64N10O19 B10785906 Mca-YVADAP-Lys(Dnp)-OH

Mca-YVADAP-Lys(Dnp)-OH

Cat. No.: B10785906
M. Wt: 1145.1 g/mol
InChI Key: XLXKHBNLWUCNOC-XUFBPUFYSA-N
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Description

Mca-YVADAP-Lys(Dnp)-OH is a synthetic peptide substrate used primarily in biochemical assays to measure the activity of caspase-1 and caspase-1-like enzymes. The compound is composed of a sequence of amino acids with specific modifications: 7-methoxycoumarin-4-yl)acetyl (Mca) and 2,4-dinitrophenol (Dnp). These modifications make the compound highly fluorescent, which is useful for detecting enzymatic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mca-YVADAP-Lys(Dnp)-OH involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially, with each addition involving the following steps:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence, which is activated by a coupling reagent.

    Washing: Removal of excess reagents and by-products.

    Cleavage: Detachment of the completed peptide from the resin.

The specific modifications, such as the addition of 7-methoxycoumarin-4-yl)acetyl and 2,4-dinitrophenol, are introduced during the coupling steps. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, and advanced purification techniques, such as preparative HPLC, are employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Mca-YVADAP-Lys(Dnp)-OH primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for caspase-1 and caspase-1-like enzymes, which cleave the peptide at specific sites.

Common Reagents and Conditions

    Enzymes: Caspase-1 and caspase-1-like enzymes.

    Buffers: Tris-HCl buffer, pH 7.4, is commonly used to maintain the optimal pH for enzymatic activity.

    Inhibitors: Pepstatin A can be used to inhibit protease activity and study the specificity of the enzyme-substrate interaction.

Major Products Formed

The enzymatic cleavage of this compound results in the release of fluorescent fragments. The cleavage at the aspartic acid residue (YVAD) by caspase-1 leads to the separation of the 7-methoxycoumarin-4-yl)acetyl and 2,4-dinitrophenol groups, which can be detected using fluorescence spectroscopy.

Scientific Research Applications

Mca-YVADAP-Lys(Dnp)-OH is widely used in scientific research for the following applications:

    Biochemistry: To study the activity and specificity of caspase-1 and related enzymes.

    Cell Biology: To investigate the role of caspase-1 in apoptosis and inflammation.

    Drug Discovery: To screen for potential inhibitors of caspase-1, which could be therapeutic targets for diseases involving excessive inflammation.

    Diagnostics: As a diagnostic tool to measure caspase-1 activity in various biological samples.

Mechanism of Action

The mechanism of action of Mca-YVADAP-Lys(Dnp)-OH involves its recognition and cleavage by caspase-1. The enzyme binds to the peptide substrate and cleaves it at the aspartic acid residue (YVAD). This cleavage separates the 7-methoxycoumarin-4-yl)acetyl and 2,4-dinitrophenol groups, resulting in a fluorescent signal that can be measured. The intensity of the fluorescence is proportional to the enzymatic activity, allowing researchers to quantify caspase-1 activity in their samples.

Comparison with Similar Compounds

Similar Compounds

  • Mca-VDQVDGW-Lys(Dnp)-NH2
  • Mca-DEVDAP-Lys(Dnp)
  • Mca-LEVDGWK(Dnp)-NH2
  • Mca-GKPILFFRLK(Dnp)-r-NH2

Uniqueness

Mca-YVADAP-Lys(Dnp)-OH is unique due to its specific sequence and modifications, which make it an ideal substrate for caspase-1. The combination of 7-methoxycoumarin-4-yl)acetyl and 2,4-dinitrophenol groups provides a highly sensitive and specific fluorescent signal upon cleavage. This makes it particularly useful for studying caspase-1 activity in various biological contexts.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H64N10O19/c1-27(2)46(60-49(71)38(21-30-11-14-33(64)15-12-30)57-43(65)22-31-23-45(68)82-42-25-34(81-5)16-17-35(31)42)51(73)55-28(3)47(69)59-39(26-44(66)67)48(70)56-29(4)52(74)61-20-8-10-40(61)50(72)58-37(53(75)76)9-6-7-19-54-36-18-13-32(62(77)78)24-41(36)63(79)80/h11-18,23-25,27-29,37-40,46,54,64H,6-10,19-22,26H2,1-5H3,(H,55,73)(H,56,70)(H,57,65)(H,58,72)(H,59,69)(H,60,71)(H,66,67)(H,75,76)/t28-,29-,37-,38-,39-,40-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXKHBNLWUCNOC-XUFBPUFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H64N10O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1145.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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